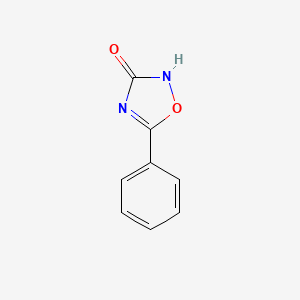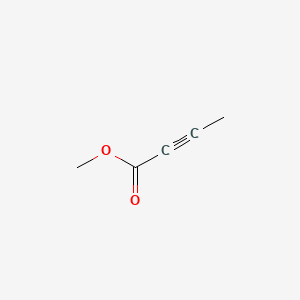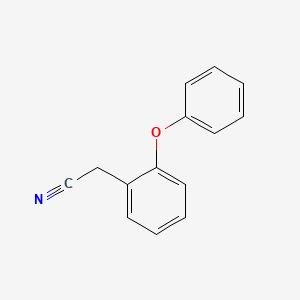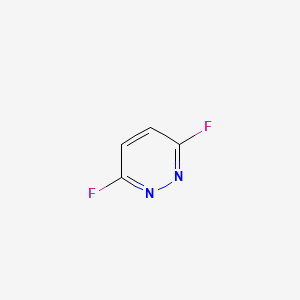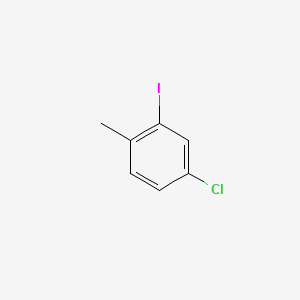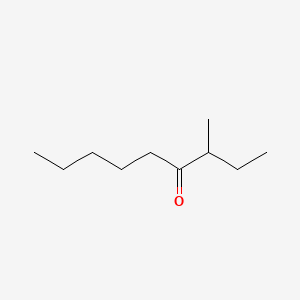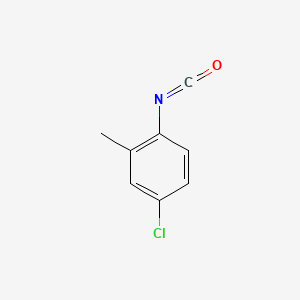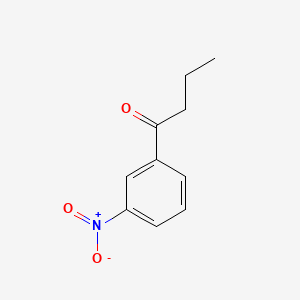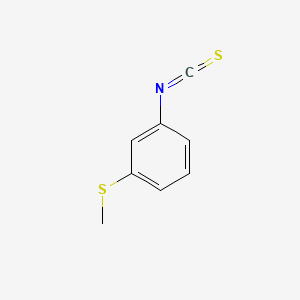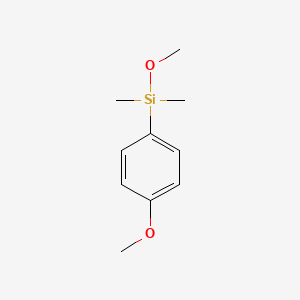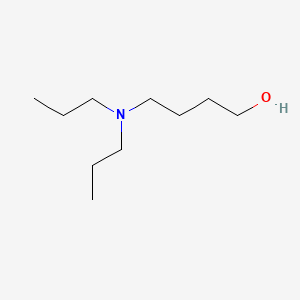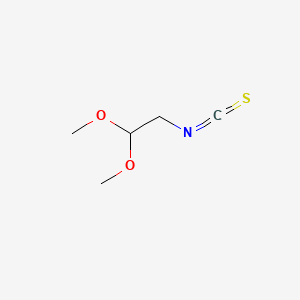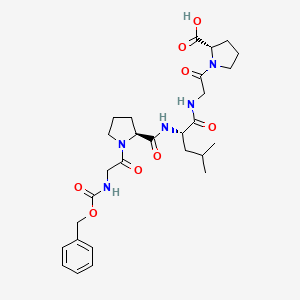
Z-Gly-Pro-Leu-Gly-Pro
Descripción general
Descripción
“Z-Gly-Pro-Leu-Gly-Pro” is a benzyloxycarbonyl protected pentapeptide . It has the molecular formula C28H39N5O8 . It is a substrate for bacterial collagenase and prolyl endopeptidase .
Molecular Structure Analysis
The molecular structure of “Z-Gly-Pro-Leu-Gly-Pro” is complex, with a molecular weight of 573.64 Da . It contains three defined stereocentres . The structure includes a phenylmethoxycarbonyl group attached to the N-terminus of the peptide, and the peptide sequence itself consists of the amino acids glycine (Gly), proline (Pro), leucine (Leu), glycine (Gly), and proline (Pro) .Physical And Chemical Properties Analysis
“Z-Gly-Pro-Leu-Gly-Pro” is a solid substance . It has a molecular weight of 573.64 Da . The average mass is 573.638 Da and the monoisotopic mass is 573.279846 Da .Aplicaciones Científicas De Investigación
Memory and Learning Processes
Z-Pro-Leu-Gly-NH2, a related peptide, has been shown to attenuate puromycin-induced amnesia in mice. This suggests its potential role in influencing memory processes rather than generalized arousal mechanisms, indicating its relevance in the study of learning and memory in neurological research (Flexner et al., 1978).
Structural and Conformational Studies
The tripeptides Z-Pro-Leu-Gly-NH2 and Z-Pro-Leu-Gly-OH have been investigated using infrared (IR) spectroscopy and density functional theory calculations. These studies are vital for understanding the hydrogen-bonding network and gas phase structure of such peptides, which are crucial in fields like biochemistry and structural biology (Chakraborty et al., 2012).
DNA Binding and Cleavage Studies
Dipeptide Zinc(II) complexes of Pro-Gly and Pro-Leu have been synthesized for potential use as cancer chemotherapeutic agents. Their ability to bind to CT DNA and perform site-specific hydrolytic cleavage is significant in cancer research and treatment development (Parveen et al., 2013).
Enzyme Inhibition Studies
N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone (Z-Gly-Pro-CHN2) has been found to be a specific inhibitor of post proline cleaving enzyme from bovine brain. This compound's specificity and effectiveness at low concentrations highlight its utility in neurobiological and enzymatic research (Knisatschek & Bauer, 1986).
Propiedades
IUPAC Name |
(2S)-1-[2-[[(2S)-4-methyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N5O8/c1-18(2)14-20(25(36)29-15-23(34)33-13-7-11-22(33)27(38)39)31-26(37)21-10-6-12-32(21)24(35)16-30-28(40)41-17-19-8-4-3-5-9-19/h3-5,8-9,18,20-22H,6-7,10-17H2,1-2H3,(H,29,36)(H,30,40)(H,31,37)(H,38,39)/t20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRDYZZPQWDRBB-FKBYEOEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00949344 | |
| Record name | N-(2-{[(1-{N-[(Benzyloxy)(hydroxy)methylidene]glycyl}pyrrolidin-2-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)glycylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00949344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gly-Pro-Leu-Gly-Pro | |
CAS RN |
2646-61-9 | |
| Record name | Carbobenzoxyglycyl-prolyl-leucyl-glycyl-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-{[(1-{N-[(Benzyloxy)(hydroxy)methylidene]glycyl}pyrrolidin-2-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)glycylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00949344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methylnaphth[2,3-d]oxazole](/img/structure/B1360287.png)
